(E)-2-(2,4-dinitrophenyl)-N-[(4-fluorophenyl)methoxy]cyclohexan-1-imine
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Overview
Description
(E)-2-(2,4-dinitrophenyl)-N-[(4-fluorophenyl)methoxy]cyclohexan-1-imine is a complex organic compound characterized by its unique structural features It contains a cyclohexane ring substituted with a dinitrophenyl group and a fluorophenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2,4-dinitrophenyl)-N-[(4-fluorophenyl)methoxy]cyclohexan-1-imine typically involves multiple steps. One common method includes the nitration of a phenyl ring to introduce nitro groups, followed by the formation of the imine linkage through a condensation reaction with an appropriate amine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and condensation reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2,4-dinitrophenyl)-N-[(4-fluorophenyl)methoxy]cyclohexan-1-imine undergoes several types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and Lewis acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups results in the formation of corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(E)-2-(2,4-dinitrophenyl)-N-[(4-fluorophenyl)methoxy]cyclohexan-1-imine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-2-(2,4-dinitrophenyl)-N-[(4-fluorophenyl)methoxy]cyclohexan-1-imine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(2,4-dinitrophenyl)-N-[(4-chlorophenyl)methoxy]cyclohexan-1-imine
- (E)-2-(2,4-dinitrophenyl)-N-[(4-bromophenyl)methoxy]cyclohexan-1-imine
Uniqueness
(E)-2-(2,4-dinitrophenyl)-N-[(4-fluorophenyl)methoxy]cyclohexan-1-imine is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and physical properties. The fluorine atom can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H18FN3O5 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
(E)-2-(2,4-dinitrophenyl)-N-[(4-fluorophenyl)methoxy]cyclohexan-1-imine |
InChI |
InChI=1S/C19H18FN3O5/c20-14-7-5-13(6-8-14)12-28-21-18-4-2-1-3-16(18)17-10-9-15(22(24)25)11-19(17)23(26)27/h5-11,16H,1-4,12H2/b21-18+ |
InChI Key |
YVLYOZLSBBAAJJ-DYTRJAOYSA-N |
Isomeric SMILES |
C1CC/C(=N\OCC2=CC=C(C=C2)F)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1CCC(=NOCC2=CC=C(C=C2)F)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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